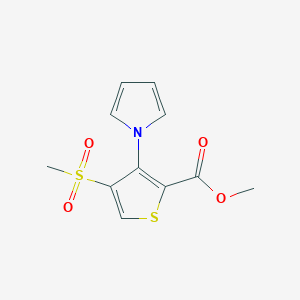

methyl 4-(methylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of molecules that have drawn interest for their unique chemical and physical properties. It incorporates a thiophene ring, a pyrrole unit, and a sulfonyl group, indicating a potential for diverse reactivity and applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including coupling reactions, cyclization, and functional group transformations. For instance, Stephens et al. (1999) described the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates through the reaction of 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate, showcasing a method that could be adaptable for the synthesis of our target molecule (Stephens, Price, & Sowell, 1999).

Molecular Structure Analysis

The molecular structure of similar sulfonyl and pyrrole-containing compounds has been elucidated through various analytical techniques, including X-ray diffraction, NMR spectroscopy, and mass spectrometry. For example, Ramazani et al. (2011) confirmed the structure of a closely related compound through single crystal X-ray diffraction, indicating the utility of these methods for detailed structural analysis (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Chemical Reactions and Properties

The chemical reactivity of compounds within this family can vary significantly depending on the substituents and the conditions applied. For example, Christov and Ivanov (2004) explored electrophile-induced cyclization reactions of vinylallenyl sulfone, suggesting potential pathways for modifying the core thiophene structure (Christov & Ivanov, 2004).

Aplicaciones Científicas De Investigación

Reactivity in Pd-catalyzed Arylations

- Overview : The compound has been studied for its reactivity in palladium-catalyzed direct arylation processes. Such studies have shown the ability to selectively arylate at specific positions on the thiophene ring, which is a key feature in the synthesis of various arylated thiophenes.

- Applications : This reactivity is crucial in organic synthesis, particularly in the preparation of compounds with potential applications in pharmaceuticals and materials science.

- References :

Synthesis of Conducting Polymers and Electrochromic Devices

- Overview : Research has shown that compounds related to methyl 4-(methylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate can be polymerized to produce soluble polymers. These polymers are suitable for applications in electrochromic devices due to their electronic properties.

- Applications : The polymers derived from these compounds have potential applications in advanced materials, particularly in the field of electrochromic devices.

- References :

- (Variş et al., 2006).

Synthesis of Sulfone-Substituted Thiophene Chromophores

- Overview : The compound is used in the synthesis of sulfone-substituted thiophene chromophores. These chromophores have been found to possess efficient second-order optical nonlinearities, high thermal stability, and good transparency, making them suitable for nonlinear optical materials.

- Applications : Such chromophores are important in the development of materials for nonlinear optics, which have applications in areas like photonics and telecommunications.

- References :

Propiedades

IUPAC Name |

methyl 4-methylsulfonyl-3-pyrrol-1-ylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S2/c1-16-11(13)10-9(12-5-3-4-6-12)8(7-17-10)18(2,14)15/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNYYCVLLAIJTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)S(=O)(=O)C)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381011 |

Source

|

| Record name | Methyl 4-(methanesulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26729042 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

methyl 4-(methylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |

CAS RN |

175201-75-9 |

Source

|

| Record name | Methyl 4-(methanesulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,2-b]pyridine-5-carboxamide](/img/structure/B71825.png)

![[3-(Aminomethyl)pyrrolidin-3-yl]methanol](/img/structure/B71836.png)

![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)

![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)

![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)